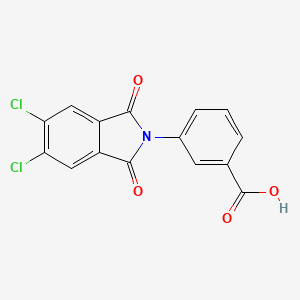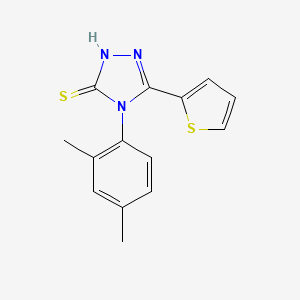![molecular formula C25H32N4O2 B5567737 1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide” is a complex organic molecule. It is related to the class of compounds known as benzylpiperazines . Benzylpiperazines are a type of stimulant drug, which have been sold as ingredients in legal recreational drugs known as “party pills” in some countries .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)Cc2ccc(CN)cc2 . This indicates that the molecule contains a benzyl group (C6H5CH2-) attached to a piperazine ring (a six-membered ring with two nitrogen atoms), along with a methyl group (CH3-) attached to one of the nitrogen atoms in the piperazine ring .
科学的研究の応用
DNA Minor Groove Binding The synthetic dye Hoechst 33258, which is structurally related to the query compound due to its N-methyl piperazine derivative with benzimidazole groups, binds strongly to the DNA minor groove, specifically targeting AT-rich sequences. It has been extensively used as a fluorescent DNA stain, demonstrating its utility in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Additionally, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antineoplastic Drug Candidates A novel series of compounds, structurally analogous to the query compound, exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. These compounds show tumor-selective toxicity and the ability to modulate multi-drug resistance, engaging in apoptosis induction, generating reactive oxygen species, activating caspases, and affecting mitochondrial functions. Furthermore, they display promising antimalarial and antimycobacterial properties and are well tolerated in mice, providing a significant foundation for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Triazine and Piperazine Derivatives in Medicinal Chemistry The triazine analogs, incorporating elements similar to the query compound, exhibit potent pharmacological activities across a broad spectrum, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. These findings underscore the triazine nucleus's significance as a core moiety in drug development, highlighting the vast potential for creating future drugs (Verma et al., 2019).
Prokinetic Agents in Gastrointestinal Motility Disorders Compounds chemically related to the query, such as cisapride, serve as prokinetic agents facilitating or restoring motility across the gastrointestinal tract. Cisapride's unique mechanism, involving the enhancement of acetylcholine release, devoids it of central depressant or antidopaminergic effects. It has shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis and non-ulcer dyspepsia, establishing its role in gastrointestinal motility disorder therapy (McCallum et al., 2012).
Anti-mycobacterial Activity Piperazine, a core structure in compounds related to the query, is highlighted for its significant medicinal importance. Recent studies emphasize piperazine-based molecules' anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the potential of piperazine as a crucial building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
特性
IUPAC Name |
1-benzyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-27-15-17-29(18-16-27)25(31)22-7-9-23(10-8-22)26-24(30)21-11-13-28(14-12-21)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUDYYWKXWMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)